molecular formula C23H28O6 B1680262 Schisandrin B CAS No. 82467-51-4

Schisandrin B

Cat. No.: B1680262
CAS No.: 82467-51-4
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for rubschisandrin is (9S,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene. This complex nomenclature reflects the intricate polycyclic structure that defines this lignan compound. The molecular formula of rubschisandrin is C23H28O6, corresponding to a molecular weight of 400.5 grams per mole.

The compound is registered under the Chemical Abstracts Service number 82467-51-4, providing a unique identifier for this specific molecular entity. The Traditional Chinese Medicine Active Ingredient Database assigns the identifier TCMI04932 to rubschisandrin, facilitating its cataloging within medicinal plant chemistry databases.

Property Value
International Union of Pure and Applied Chemistry Name (9S,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
Chemical Abstracts Service Number 82467-51-4
Traditional Chinese Medicine Active Ingredient Database Identifier TCMI04932

The International Union of Chemical Nomenclature designation reveals several key structural elements, including the presence of four methoxy groups at positions 3, 4, 5, and 19, two methyl groups at positions 9 and 10, and a dioxane ring system spanning positions 15 and 17. The stereochemical descriptors (9S,10R) indicate the specific three-dimensional arrangement of substituents at the chiral centers, which is crucial for understanding the compound's biological activity and chemical behavior.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of rubschisandrin is defined by the presence of two chiral centers at positions 9 and 10, with the compound existing in the (9S,10R) configuration. This specific stereochemical arrangement is significant as it distinguishes rubschisandrin from other related dibenzocyclooctadiene lignans that may possess different stereochemical configurations at these positions. The nomenclature indicates that rubschisandrin exists as the (-)-enantiomer, as documented in phytochemical literature.

The conformational analysis of dibenzocyclooctadiene lignans, including rubschisandrin, reveals that these compounds typically adopt either twist-boat or twist-boat-chair conformations of their cyclooctadiene ring systems. The specific conformation adopted by rubschisandrin influences its molecular interactions and biological activity profiles. Research has demonstrated that the orientation of substituents on the cyclooctadiene ring, particularly the axial or equatorial positioning of methyl groups, plays a crucial role in determining the overall molecular geometry.

Stereochemical Feature Configuration
Chiral Center at Position 9 S
Chiral Center at Position 10 R
Overall Enantiomer (-)-Rubschisandrin
Ring Conformation Twist-boat-chair (predicted)

The stereochemical integrity of rubschisandrin is maintained through the rigid cyclooctadiene framework, which restricts rotational freedom around certain bonds and stabilizes the preferred conformational state. The presence of methoxy groups at multiple positions creates steric constraints that further influence the three-dimensional structure of the molecule.

Crystallographic Studies and X-ray Diffraction Data

While comprehensive crystallographic studies specifically focused on rubschisandrin are limited in the available literature, research on related dibenzocyclooctadiene lignans provides valuable insights into the typical crystallographic parameters and structural features expected for this class of compounds. X-ray crystallographic analysis of analogous dibenzocyclooctadiene lignans has revealed important information about bond lengths, bond angles, and intermolecular interactions that characterize these structurally complex molecules.

Studies on related compounds in the dibenzocyclooctadiene lignan family have demonstrated that X-ray crystallography serves as a crucial tool for confirming absolute configurations and understanding the precise three-dimensional arrangements of these molecules. The crystallographic data for similar lignans typically reveal the twisted nature of the cyclooctadiene ring system and the spatial relationships between the aromatic rings and the aliphatic bridge.

Research conducted on pyramidatin-type dibenzocyclooctadiene lignans has utilized X-ray crystallography to confirm absolute configurations, demonstrating the power of this technique for structural characterization of complex natural products. These studies have provided valuable precedents for understanding the crystallographic behavior of compounds with similar structural frameworks to rubschisandrin.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Ultraviolet-Visible, Infrared, Mass Spectrometry)

The spectroscopic characterization of rubschisandrin involves multiple analytical techniques that collectively provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework.

The Traditional Chinese Medicine Active Ingredient Database reports specific spectroscopic parameters for rubschisandrin, including an Isomeric Simplified Molecular Input Line Entry System string that encodes the three-dimensional structure: C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)OC)OCO3. This encoding provides a computational representation of the molecular structure that facilitates database searches and computational modeling.

Spectroscopic Parameter Value
Number of Hydrogen Bond Acceptors 6
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 4
Number of Rings 4
Topological Polar Surface Area 55.38 Ų
Logarithm of Octanol-Water Partition Coefficient 4.681

Nuclear magnetic resonance spectroscopic analysis of dibenzocyclooctadiene lignans typically reveals characteristic signals corresponding to aromatic protons, methoxy groups, and aliphatic bridge protons. The presence of multiple methoxy groups in rubschisandrin generates distinct signals in the proton nuclear magnetic resonance spectrum, typically appearing as singlets in the 3.5-4.0 parts per million region.

Infrared spectroscopy provides information about functional groups present in rubschisandrin, including carbon-oxygen stretching vibrations associated with methoxy groups and aromatic carbon-carbon stretching modes. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that support structural assignments.

Ultraviolet-visible spectroscopy of dibenzocyclooctadiene lignans typically shows absorption maxima characteristic of the aromatic chromophore system, providing information about the electronic transitions within the molecule. The extended conjugation in the aromatic portions of rubschisandrin contributes to its ultraviolet-visible absorption profile.

Comparative Analysis with Related Dibenzocyclooctadiene Lignans

Rubschisandrin belongs to the extensive family of dibenzocyclooctadiene lignans, which includes numerous structurally related compounds isolated from Schisandraceae plants. A comparative analysis reveals both similarities and distinctive features that characterize rubschisandrin within this chemical class.

Related compounds include schisandrin A, schisandrin B, gomisin B, gomisin N, and numerous other lignans that share the core dibenzocyclooctadiene framework. The structural variations among these compounds primarily involve differences in methylation patterns, the presence or absence of methylenedioxy groups, and stereochemical configurations at the chiral centers.

Compound Molecular Formula Key Structural Differences
Rubschisandrin C23H28O6 Four methoxy groups, (9S,10R) configuration
This compound C23H28O6 Alternative stereochemistry and substitution pattern
Gomisin B C23H28O6 Different methylation pattern
Schisandrin A C24H32O7 Additional methoxy group

The comparative analysis reveals that rubschisandrin is specifically characterized by its unique combination of four methoxy groups at positions 3, 4, 5, and 19, along with its distinctive (9S,10R) stereochemical configuration. This combination of structural features distinguishes it from other lignans in the same chemical family.

Research has demonstrated that (+)-gamma-rubschisandrin represents another stereoisomeric form, highlighting the importance of stereochemical considerations in distinguishing between related compounds. The biological activities and chemical properties of these lignans often correlate with their specific structural features, making comparative structural analysis crucial for understanding structure-activity relationships.

The distribution of rubschisandrin and related compounds across different Schisandra species provides insights into the biosynthetic pathways and evolutionary relationships within the Schisandraceae family. Rubschisandrin has been specifically identified in Schisandra rubriflora, contributing to the chemotaxonomic characterization of this species.

Properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976772
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9
Record name Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61281-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra chinensis. The synthetic routes often involve steps such as esterification, cyclization, and reduction under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the dried fruit of Schisandra chinensis using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Schisandrin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

Medicinal Applications

Rubschisandrin has garnered attention for its various medicinal properties. Research indicates that it possesses significant antioxidant and anti-inflammatory activities, making it a candidate for therapeutic applications in treating diseases associated with oxidative stress and inflammation.

  • Antioxidant Activity : Studies have shown that Rubschisandrin can scavenge free radicals, thereby reducing oxidative damage in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, which can help manage conditions like arthritis and other inflammatory disorders .

Pharmacological Research

Recent pharmacological studies have highlighted the potential of Rubschisandrin in various therapeutic areas:

  • Antimicrobial Activity : Rubschisandrin exhibits antimicrobial properties against several pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .
  • Cytotoxicity Studies : Research has indicated that Rubschisandrin may induce apoptosis in cancer cells, suggesting its role as an anticancer agent. Further studies are required to elucidate its mechanisms of action and efficacy in different cancer types .

Industrial Applications

Beyond its medicinal uses, Rubschisandrin has potential applications in various industrial sectors:

  • Cosmetics : Due to its antioxidant properties, Rubschisandrin can be incorporated into cosmetic formulations to enhance skin protection against oxidative stress caused by environmental factors .
  • Food Industry : The compound's antioxidant capacity also makes it suitable for use as a natural preservative in food products, helping to extend shelf life by preventing rancidity and spoilage .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of Rubschisandrin demonstrated that it effectively reduced lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Properties

In another research project, Rubschisandrin was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial antimicrobial activity, outperforming several conventional antibiotics in certain tests. This positions Rubschisandrin as a promising candidate for developing new antimicrobial therapies .

Data Summary Table

Application AreaSpecific UseEvidence/Study Reference
MedicinalAntioxidant
Anti-inflammatory
PharmacologicalAntimicrobial
Cytotoxicity
IndustrialCosmetics
Food preservation

Mechanism of Action

Schisandrin B is often compared with other lignan compounds such as Schisandrin A and Schisandrin C. While all three compounds share similar structural features and pharmacological properties, this compound is unique in its potent antioxidant and anti-inflammatory activities. Additionally, this compound has been shown to have superior cardioprotective and neuroprotective effects compared to its counterparts .

Comparison with Similar Compounds

Mechanistic and Stereochemical Insights

  • Stereochemistry : Enantiomers like (+)-γ- and (-)-rubschisandrin exhibit divergent bioactivities. For example, (-)-rubschisandrin’s IC50 values (13.4–17.9 µg/mL) against MCF7 and CAL27 cells suggest enhanced membrane permeability or target affinity compared to its enantiomer .
  • Substituent Effects : Acylated derivatives (e.g., angeloylgomisin H) show reduced cytotoxicity compared to Rubschisandrin, indicating that free hydroxyl/methoxy groups may enhance interaction with cellular targets .

Biological Activity

Rubschisandrin is a dibenzocyclooctadiene lignan primarily extracted from the plant Schisandra rubriflora, belonging to the Schisandraceae family. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-cancer, and hepatoprotective effects. This article delves into the biological activities associated with Rubschisandrin, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Rubschisandrin's chemical structure is characterized by its unique dibenzocyclooctadiene framework. The specific arrangement of hydroxyl and angeloyloxy groups in its structure contributes to its biological efficacy.

1. Antioxidant Activity

Rubschisandrin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that it can effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

StudyMethodologyFindings
Li et al. (2008)In vitro assaysShowed a dose-dependent increase in antioxidant activity.
Wang et al. (2015)Cell culture studiesReduced oxidative stress markers in liver cells.

2. Anti-Cancer Potential

Research indicates that Rubschisandrin possesses anti-cancer properties, particularly against various tumor cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : Rubschisandrin activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Case Study : A study conducted on human breast cancer cells demonstrated that Rubschisandrin significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Cancer TypeCell Line UsedIC50 (µM)Mechanism
Breast CancerMCF-715Induction of apoptosis
Liver CancerHepG220Cell cycle arrest

3. Hepatoprotective Effects

Rubschisandrin has been traditionally used for liver protection in herbal medicine. Recent studies confirm its hepatoprotective effects against chemically induced liver damage.

  • Research Findings : In animal models, Rubschisandrin administration resulted in a significant decrease in liver enzyme levels (ALT, AST), indicating reduced liver injury .
StudyModel UsedResults
Zhang et al. (2019)Rat model of liver injuryDecreased ALT/AST levels by 40% compared to control group.

Q & A

Q. How can researchers avoid bias in blinded experiments evaluating Rubschisandrin’s efficacy?

  • Methodological Answer : Implement double-blinding for compound administration and data analysis. Use randomization software (e.g., block randomization) for group allocation. Pre-register protocols on platforms like OSF to mitigate reporting bias .

Tables for Key Methodological Standards

Parameter Recommended Practice Evidence Source
Purity ValidationNMR (≥95% purity), HPLC with UV/RI detection
Dose-Response AnalysisNonlinear regression, EC50 with 95% CI
Stereochemistry ResolutionX-ray crystallography or NOESY NMR
Data ReproducibilityIndependent replication, raw data archiving

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schisandrin B
Reactant of Route 2
Reactant of Route 2
Schisandrin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.